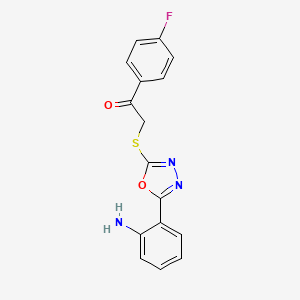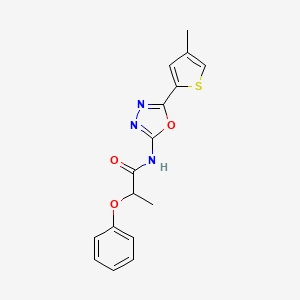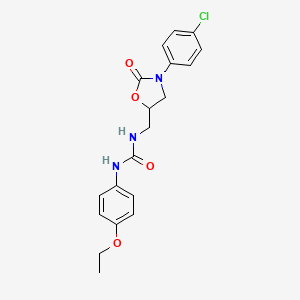
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea, also known as Compound A, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea' involves the reaction of 4-chlorophenylacetic acid with ethyl chloroformate to form 4-chlorophenylacetyl ethyl carbonate. This intermediate is then reacted with 5-amino-3-(4-ethoxyphenyl)-1,2-oxazole to form 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea.
Starting Materials
4-chlorophenylacetic acid, ethyl chloroformate, 5-amino-3-(4-ethoxyphenyl)-1,2-oxazole
Reaction
Step 1: React 4-chlorophenylacetic acid with ethyl chloroformate in the presence of a base to form 4-chlorophenylacetyl ethyl carbonate., Step 2: React 4-chlorophenylacetyl ethyl carbonate with 5-amino-3-(4-ethoxyphenyl)-1,2-oxazole in the presence of a base to form 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea.
Mechanism Of Action
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A inhibits the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This leads to the inhibition of angiogenesis and the induction of apoptosis. In infectious diseases, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A inhibits the activity of bacterial and viral enzymes, leading to the inhibition of replication and infection. In inflammation, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A inhibits the production of pro-inflammatory cytokines, leading to the reduction of inflammation.
Biochemical And Physiological Effects
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has been found to have various biochemical and physiological effects. In cancer cells, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In infectious diseases, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A inhibits the replication of bacteria and viruses, leading to the inhibition of infection. In inflammation, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has several advantages for lab experiments, including its synthetic accessibility, high potency, and selectivity. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful dose optimization.
Future Directions
There are several future directions for the research of 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A. One potential direction is the optimization of its pharmacokinetics and pharmacodynamics to improve its efficacy and safety in vivo. Another direction is the identification of its molecular targets and signaling pathways to better understand its mechanism of action. Additionally, the development of novel analogs of 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A with improved properties and selectivity could lead to the discovery of new therapeutic agents.
Scientific Research Applications
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has been found to have potential applications in various fields, including cancer research, infectious diseases, and inflammation. In cancer research, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has been found to have antibacterial and antiviral properties. In inflammation, 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-2-26-16-9-5-14(6-10-16)22-18(24)21-11-17-12-23(19(25)27-17)15-7-3-13(20)4-8-15/h3-10,17H,2,11-12H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSSVYSMVGLIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

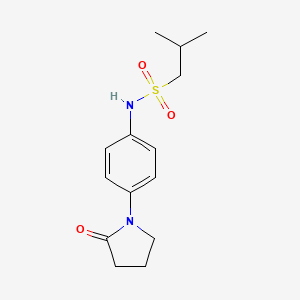
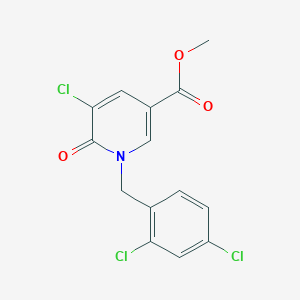
![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2852851.png)
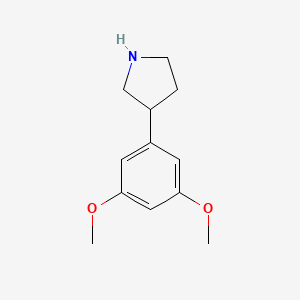
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852856.png)
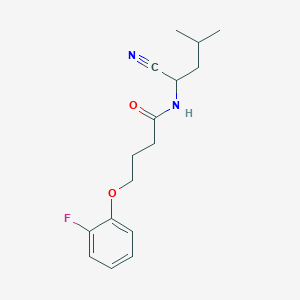
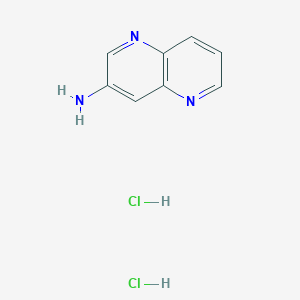
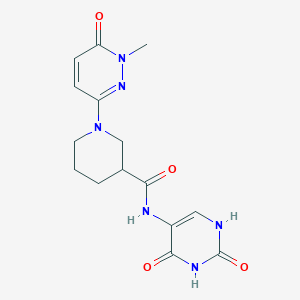
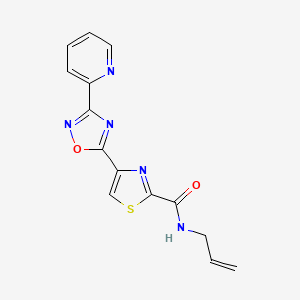
![2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852863.png)
![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2852864.png)
![3-(2-Methoxyethyl)-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2852865.png)
